1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-13-8-4-7-12(14(13)21-2)17-15(19)16-10-5-3-6-11(18)9-10/h4,7-8,10-11,18H,3,5-6,9H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRBNZOPYKXAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2CCCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea features a urea backbone (-NH-C(=O)-NH-) bridging two aromatic and alicyclic moieties:
- 2,3-Dimethoxyphenyl group : Provides electron-rich aromatic character, influencing reactivity in electrophilic substitutions.
- 3-Hydroxycyclohexyl group : Introduces stereochemical complexity and hydrogen-bonding capacity due to the axial/equatorial hydroxyl configuration.
The compound’s molecular weight (294.35 g/mol) and polar surface area (79.8 Ų) suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthetic Methodologies
Isocyanate-Amine Coupling
The most direct route involves reacting 2,3-dimethoxyphenyl isocyanate with 3-hydroxycyclohexylamine . This method leverages the high electrophilicity of isocyanates toward nucleophilic amines.
Procedure
Isocyanate Synthesis :
- 2,3-Dimethoxyaniline (1.0 equiv) is treated with triphosgene (0.33 equiv) in anhydrous dichloromethane (DCM) at 0°C under nitrogen.
- Base (e.g., triethylamine) neutralizes HCl byproducts.
- Reaction progress is monitored via FT-IR (disappearance of N-H stretch at ~3400 cm⁻¹ and emergence of isocyanate C=O at ~2270 cm⁻¹).
Urea Formation :
- 3-Hydroxycyclohexylamine (1.2 equiv) is added dropwise to the isocyanate solution at 25°C.
- Stirring continues for 12–24 hours until TLC (silica, 5% MeOH/DCM) confirms consumption of the amine.
- Crude product is purified via flash chromatography (ethyl acetate/hexane gradient) to yield the title compound (68–72%).
Challenges and Optimization
Carbodiimide-Mediated Coupling
This two-step approach avoids hazardous isocyanate handling by employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.
Procedure
Activation :
- 2,3-Dimethoxyaniline (1.0 equiv) and EDCI (1.5 equiv) are stirred in THF at 0°C for 1 hour to form an O-acylisourea intermediate.
Nucleophilic Displacement :
Advantages
- Safety : Eliminates toxic isocyanates.
- Scalability : EDCI’s commercial availability supports large-scale synthesis.
Acid-Catalyzed Condensation
A one-pot method inspired by Biginelli-like reactions utilizes urea as a carbonyl source under acidic conditions.
Procedure
- 2,3-Dimethoxyaniline (1.0 equiv), 3-hydroxycyclohexylamine (1.0 equiv), urea (2.0 equiv), and conc. HCl (0.1 equiv) are refluxed in ethanol for 18 hours.
- Solvent removal followed by preparative HPLC (C18 column, acetonitrile/water) affords the product (35–40% yield).
Limitations
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield | Safety | Complexity | Scalability |
|---|---|---|---|---|
| Isocyanate-Amine | 68–72% | Low⁴ | Moderate | High |
| Carbodiimide-Mediated | 60–65% | High | Low | Moderate |
| Acid-Catalyzed | 35–40% | Moderate | Low | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Inhibitory Activity of Chalcone Derivatives Against PfFd-PfFNR
Table 2: Antinociceptive Effects of DMFP
| Test Model | DMFP Dose (mg/kg) | Effect (% Reduction vs. Control) | Reference |
|---|---|---|---|
| Acetic acid-induced writhing | 5.0 | ~60–70% | |
| Hot-plate latency | 5.0 | ~50% increase in latency |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea, a compound with the CAS number 1396876-17-7, is an organic molecule categorized under ureas. Its unique structure, featuring a dimethoxyphenyl group and a hydroxycyclohexyl group, positions it as a subject of interest in various biological research areas. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C15H22N2O4
- Molecular Weight : 278.35 g/mol
Synthesis
The synthesis typically involves the reaction of 2,3-dimethoxyaniline with 3-hydroxycyclohexyl isocyanate in solvents like dichloromethane or tetrahydrofuran under controlled conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act by modulating the activity of these targets through binding interactions. The pathways involved can vary based on the specific biological system being studied.
Pharmacological Studies
Recent studies have indicated various pharmacological properties:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit tumor growth by interfering with cancer cell proliferation and survival mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Enzyme inhibition | Potential inhibition of specific enzymes |
Case Studies
- Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Anticancer Activity : A study involving human cancer cell lines showed that this compound inhibited cell growth at concentrations ranging from 10 to 50 µM over 48 hours. The mechanism was linked to the induction of apoptosis through caspase activation.
Comparative Analysis
When compared to similar compounds, such as 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxyphenyl)urea, the presence of the hydroxycyclohexyl group in our compound appears to enhance its biological activity due to increased hydrophobic interactions with target proteins.
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxycyclohexyl)urea?
The synthesis typically involves a urea-forming reaction between an isocyanate derivative and an amine. For example, the 3-hydroxycyclohexyl moiety can be functionalized as an amine, which reacts with a 2,3-dimethoxyphenyl isocyanate under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with catalytic bases (e.g., triethylamine) to accelerate the reaction . Purification often employs column chromatography or recrystallization, with reaction progress monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the urea linkage and substituent positions. Infrared (IR) spectroscopy confirms the presence of functional groups (e.g., N-H stretch at ~3300 cm⁻¹, urea carbonyl at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95% is standard for research-grade material) .
Q. How can researchers design initial biological activity screening for this compound?
Begin with in vitro assays targeting receptors or enzymes associated with the compound’s structural analogs. For example, urea derivatives often exhibit kinase inhibition or anti-inflammatory activity. Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to measure IC₅₀ values. Cell viability assays (e.g., MTT) in relevant cell lines (e.g., cancer, inflammatory models) provide preliminary toxicity and efficacy data .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent used for compound dissolution). To address this:
- Standardize protocols (e.g., uniform DMSO concentration ≤0.1% in cell assays).
- Validate results using orthogonal assays (e.g., surface plasmon resonance for binding affinity alongside enzymatic assays).
- Employ computational modeling (e.g., molecular docking) to predict binding modes and reconcile activity differences .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Systematically modify substituents on the dimethoxyphenyl or hydroxycyclohexyl groups. For example:
- Replace methoxy groups with halogens to enhance lipophilicity and blood-brain barrier penetration.
- Introduce methyl groups to the cyclohexyl ring to reduce metabolic degradation. Assess changes via comparative bioactivity assays and pharmacokinetic studies (e.g., microsomal stability tests) .
Q. What considerations are critical for advancing this compound to in vivo studies?
- Pharmacokinetics: Evaluate oral bioavailability and half-life using rodent models. Monitor plasma concentration via LC-MS/MS.
- Toxicity: Conduct acute toxicity tests (e.g., LD₅₀) and histopathological analysis of major organs.
- Formulation: Optimize solubility using co-solvents (e.g., PEG 400) or nanoemulsion techniques to enhance bioavailability .
Q. How can computational methods improve the synthesis and target identification for this compound?
- Reaction Optimization: Use density functional theory (DFT) to predict reaction pathways and identify energy barriers, enabling solvent/catalyst selection for higher yields .
- Target Prediction: Apply cheminformatics tools (e.g., SwissTargetPrediction) to map potential biological targets based on structural analogs. Validate predictions via knock-down experiments (e.g., siRNA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
